molecular formula C4H8O4S B2627451 2-(Methylsulfonyl)propanoic acid CAS No. 809280-27-1

2-(Methylsulfonyl)propanoic acid

Cat. No.: B2627451
CAS No.: 809280-27-1
M. Wt: 152.16
InChI Key: RBKUOSVTNSIAAB-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)propanoic acid is a sulfonyl-substituted propanoic acid derivative. Sulfonyl groups are known to enhance electronegativity and influence molecular reactivity, making such compounds valuable in pharmaceutical and agrochemical applications . Propanoic acid derivatives are widely studied for their roles as intermediates, bioactive molecules, or impurities in drug synthesis .

Properties

IUPAC Name

2-methylsulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c1-3(4(5)6)9(2,7)8/h3H,1-2H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKUOSVTNSIAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

809280-27-1
Record name 2-(methylsulfonyl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)propanoic acid typically involves the reaction of methylsulfonyl chloride with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. The final product is purified through techniques such as crystallization or distillation to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties:
Research indicates that derivatives of 2-(methylsulfonyl)propanoic acid exhibit anti-inflammatory effects. A study highlighted its potential in treating conditions associated with excessive neutrophil activation, such as rheumatoid arthritis and bullous pemphigoid. The compound was shown to reduce polymorphonuclear leukocyte infiltration and improve neurological functions in models of transient cerebral ischemia .

2. Cancer Treatment:
Recent investigations have identified the compound's potential as an anti-cancer agent. A series of synthesized derivatives demonstrated selective inhibition of colon cancer cell proliferation, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. These compounds were found to specifically target cancerous cells while sparing normal cells, indicating their therapeutic promise in oncology .

Biochemical Applications

1. Metabolic Research:
this compound plays a role in metabolic pathways, particularly as a substrate for microbial fermentation in the gut. It is linked to energy production and lipid metabolism, influencing insulin sensitivity and glucose homeostasis .

2. Neurological Studies:
Elevated levels of propanoic acid have been associated with neurological disorders such as autism spectrum disorder (ASD). Studies have shown correlations between gut microbiota-derived propanoic acid and ASD symptoms, suggesting its relevance in neurodevelopmental research .

Agricultural Applications

1. Crop Protection:
The compound has been explored for its potential use as a biopesticide due to its antifungal properties. It can inhibit mold growth in stored grains and silage, thereby extending shelf life and improving food safety .

2. Soil Health:
As a metabolite produced by soil microorganisms, this compound contributes to soil health by enhancing nutrient availability and promoting beneficial microbial communities.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Outcomes
PharmaceuticalsAnti-inflammatory treatmentReduces neutrophil infiltration; improves outcomes in ischemia models
Cancer therapySelective inhibition of colon cancer cells; IC50 values between 0.12 mg/mL to 0.81 mg/mL
Biochemical ResearchMetabolismInfluences energy production and glucose regulation
Neurological implicationsLinked to ASD symptoms; higher levels found in affected individuals
Agricultural SciencesCrop protectionEffective against mold growth; enhances food safety
Soil healthPromotes beneficial microbial activity in soils

Case Studies

Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that treatment with this compound led to significant reductions in inflammatory markers and improved behavioral outcomes post-cerebral ischemia. The compound's mechanism involved inhibition of neutrophil chemotaxis, showcasing its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Cancer Cell Inhibition
In vitro studies on colon cancer cell lines revealed that specific derivatives of this compound exhibited potent antiproliferative effects. Molecular docking studies suggested that these compounds interact with key signaling pathways involved in cancer cell survival, providing insights into their potential use as targeted therapies.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs and their differences are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Toxicity Insights References
3-(Methylsulfonyl)propanoic acid 645-83-0 C₄H₈O₄S 152.16 Sulfonyl (C3), carboxylic acid Intermediate in organic synthesis
2-(4-Chloro-2-methylphenoxy)propanoic acid (mecoprop) 7085-19-0 C₁₀H₁₁ClO₃ 214.65 Phenoxy, chloro, carboxylic acid Herbicide (pesticide)
2-[(4-Methylphenyl)thio]propanoic acid 17431-98-0 C₁₀H₁₂O₂S 212.26 Thioether, carboxylic acid Potential pharmaceutical intermediate
3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid 80186-81-8 C₆H₁₃NO₂S 163.24 Thioether, amine, carboxylic acid Lab chemical; acute oral toxicity (H302)
3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid - C₁₁H₁₄O₆ 242.23 Phenolic, methoxy, carboxylic acid Anti-asthma activity (β-hexosaminidase inhibition)

Key Structural Insights:

  • Positional Isomerism: The sulfonyl group's position (C2 vs.
  • Sulfur Oxidation State: Sulfonyl (-SO₂-) groups (e.g., in 3-(methylsulfonyl)propanoic acid) increase polarity compared to thioether (-S-) derivatives (e.g., 2-[(4-methylphenyl)thio]propanoic acid), influencing bioavailability .
  • Substituent Effects: Phenolic and methoxy groups (as in compound 5 from ) enhance antioxidant and anti-inflammatory properties, while chloro and phenoxy groups (mecoprop) favor herbicidal activity .

Physicochemical Properties

  • Molecular Weight: Ranges from 152.16 (3-(methylsulfonyl)propanoic acid) to 242.23 (phenolic derivatives), affecting metabolic stability and diffusion rates .
  • Solubility: Sulfonyl and carboxylic acid groups improve water solubility, whereas non-polar substituents (e.g., methylphenyl) increase lipophilicity .
  • Stability: Sulfonyl derivatives (e.g., 3-(methylsulfonyl)propanoic acid) are stable under normal conditions but decompose under heat to release SOₓ gases .

Biological Activity

2-(Methylsulfonyl)propanoic acid, also known by its chemical formula CHOS, is a compound that has garnered attention for its potential biological activities and applications in various fields including medicine, biochemistry, and industrial chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a propanoic acid backbone with a methylsulfonyl group attached to the second carbon atom. This unique configuration imparts specific chemical properties that influence its biological activity.

Property Details
Molecular Formula CHOS
Molecular Weight Approximately 110.16 g/mol
Solubility Soluble in water due to polar functional groups
Functional Groups Contains a sulfonyl group and a carboxylic acid

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The sulfonyl group can participate in sulfonylation reactions, which may alter the reactivity and interactions of the molecule within biological systems.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways, which could provide therapeutic benefits in conditions like rheumatoid arthritis and other chronic inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Biological Activity Studies

Several studies have investigated the biological activities of this compound, focusing on its pharmacological effects and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antibacterial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values were recorded against Staphylococcus aureus and Enterococcus faecalis, showing promising results comparable to established antibiotics .
Bacterial Strain MIC (μg/mL)
Staphylococcus aureus62.5
Enterococcus faecalis125

Anti-inflammatory Effects

In vitro studies have shown that this compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This action is particularly relevant for conditions characterized by excessive neutrophil activation .

Case Studies

  • Rheumatoid Arthritis Model : In an experimental model of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and inflammation markers compared to control groups. The compound's ability to inhibit leukocyte infiltration was noted as a significant mechanism for its therapeutic effects .
  • Biofilm Formation Inhibition : A study evaluated the compound's ability to disrupt biofilm formation in pathogenic bacteria, highlighting its potential use in treating biofilm-associated infections. Results indicated effective inhibition at concentrations lower than those required for planktonic bacteria .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors influencing absorption include:

  • Physicochemical Properties : The solubility and stability of the compound affect its bioavailability.
  • Route of Administration : Different routes may alter the pharmacokinetic profile, impacting efficacy and safety.

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